molecular formula C16H24ClN B12697649 Cyclohexylamine, N-allyl-N-methyl-1-phenyl-, hydrochloride CAS No. 91281-24-2

Cyclohexylamine, N-allyl-N-methyl-1-phenyl-, hydrochloride

Cat. No.: B12697649
CAS No.: 91281-24-2
M. Wt: 265.82 g/mol
InChI Key: XVMBCRRPXKQPMZ-UHFFFAOYSA-N
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Description

Cyclohexylamine, N-allyl-N-methyl-1-phenyl-, hydrochloride is an organic compound belonging to the class of aliphatic amines. It is a colorless liquid with a fishy odor and is miscible with water. This compound is often used as an intermediate in the synthesis of other organic compounds and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylamine, N-allyl-N-methyl-1-phenyl-, hydrochloride can be synthesized through the hydrogenation of nitrobenzene over monometallic (Pd, Ru, or Rh) and bimetallic (PdₓRu₁₋ₓ) catalysts. The Pd₀.₅Ru₀.₅-PVP catalyst is particularly effective for this reaction . The reaction conditions typically involve high pressure and temperature to ensure complete hydrogenation.

Industrial Production Methods

Industrial production of this compound often involves the alkylation of ammonia using cyclohexanol. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Cyclohexylamine, N-allyl-N-methyl-1-phenyl-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso and nitro compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly used.

    Substitution: Halides such as chlorine (Cl₂) and bromine (Br₂) are often used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro compounds.

    Reduction: Primary amines.

    Substitution: Halogenated amines.

Scientific Research Applications

Cyclohexylamine, N-allyl-N-methyl-1-phenyl-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexylamine, N-allyl-N-methyl-1-phenyl-, hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This compound also affects various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler aliphatic amine with similar properties but lacks the N-allyl-N-methyl-1-phenyl- group.

    N-Methylcyclohexylamine: Similar structure but without the phenyl group.

    N-Allylcyclohexylamine: Contains the allyl group but lacks the phenyl and methyl groups.

Uniqueness

Cyclohexylamine, N-allyl-N-methyl-1-phenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic compounds and pharmaceuticals .

Properties

CAS No.

91281-24-2

Molecular Formula

C16H24ClN

Molecular Weight

265.82 g/mol

IUPAC Name

N-methyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C16H23N.ClH/c1-3-14-17(2)16(12-8-5-9-13-16)15-10-6-4-7-11-15;/h3-4,6-7,10-11H,1,5,8-9,12-14H2,2H3;1H

InChI Key

XVMBCRRPXKQPMZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)C1(CCCCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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